molecular formula C19H17N3O4S B2562157 2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid CAS No. 861211-13-4

2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid

Cat. No. B2562157
M. Wt: 383.42
InChI Key: AMASNNBSYICKAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions at the benzylic position, which includes free radical bromination and nucleophilic substitution . Another study mentions the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which could be related .


Chemical Reactions Analysis

The compound, due to its complex structure, can be expected to undergo a variety of chemical reactions. For instance, esters can be converted to amides via an aminolysis reaction. They can also undergo trans-esterification reactions to form different esters .

Scientific Research Applications

Synthesis and Pharmacological Activity

This compound is part of a class of chemicals involved in the synthesis of various pharmacologically active agents. For instance, its structural analogs have been explored for their potential as antihypertensive α-blocking agents, with some demonstrating good activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Similarly, derivatives of this compound have shown moderate to excellent anticancer activity against several cancer cell lines, highlighting the potential for the development of new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Chemical Synthesis and Characterization

The structural flexibility of this compound facilitates the synthesis of a wide range of derivatives, as evidenced by its use in generating novel nitroaromatic carboxylic acids and semicarbazones. These derivatives have been evaluated for their anti-leishmanial activity, with some showing promising results comparable to reference drugs, thus offering a potential new avenue for anti-leishmanial drug development (Dias, Lima, Pinheiro, Rodrigues, Donnici, Fujiwara, Bartholomeu, Ferreira, Ferreira, Mendes, Silva, & Alves, 2015).

Antimicrobial and Antifungal Activities

Derivatives of this compound have also been explored for their antimicrobial and antifungal properties. For example, thiazole derived Schiff base ligands synthesized from related compounds demonstrated moderate activity against bacteria and fungi, suggesting their potential utility in developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Molecular Interactions and Binding

The compound's analogs have been part of studies to understand their interaction with biological molecules. For example, co-crystallization studies with other molecules have provided insights into their hydrogen bonding and molecular packing, which is crucial for designing compounds with desired biological activities (Lynch, 2001).

properties

IUPAC Name

2-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-12-2-4-13(5-3-12)18-21-14(11-27-18)8-9-20-17-7-6-15(22(25)26)10-16(17)19(23)24/h2-7,10-11,20H,8-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMASNNBSYICKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid

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